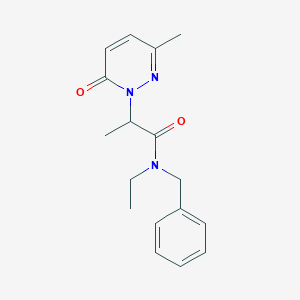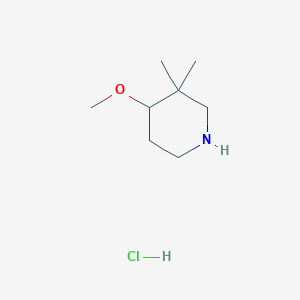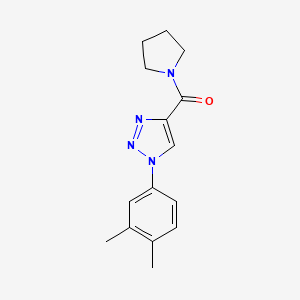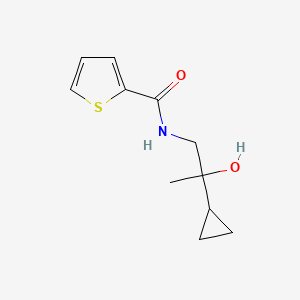
N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as BEP, is a chemical compound that has been widely studied for its potential therapeutic applications. BEP belongs to the class of pyridazinone derivatives and has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
科学的研究の応用
N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has also been shown to have anticonvulsant activity and may be a potential treatment for epilepsy.
作用機序
The mechanism of action of N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is not fully understood. However, it is believed to act through the modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been found to enhance the activity of GABA receptors, leading to an overall decrease in neuronal excitability and a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in pain and inflammation. In addition, N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been found to increase the levels of the neurotransmitter GABA, leading to a decrease in neuronal excitability and a reduction in seizures.
実験室実験の利点と制限
N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has also been found to exhibit a range of pharmacological activities, making it a versatile compound for studying various biological processes. However, N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. In addition, the mechanism of action of N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide. One area of interest is the development of novel analogs of N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, which may lead to the development of new drugs for the treatment of pain, inflammation, and epilepsy. Additionally, the potential use of N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease, is an area of active research.
合成法
The synthesis of N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide involves the reaction of 3-methyl-6-oxo-1,2,3,6-tetrahydropyridazine with benzylamine and ethyl chloroacetate. The reaction is catalyzed by sodium ethoxide and carried out in ethanol at room temperature. The resulting product is then purified by recrystallization from ethanol to obtain N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide in high yield and purity.
特性
IUPAC Name |
N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-19(12-15-8-6-5-7-9-15)17(22)14(3)20-16(21)11-10-13(2)18-20/h5-11,14H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHADVIQQWLVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(C)N2C(=O)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2840383.png)


![1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2840389.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2840392.png)
![3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide](/img/no-structure.png)
![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2840395.png)
![2-furyl-N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B2840396.png)



![(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile](/img/structure/B2840401.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2840405.png)